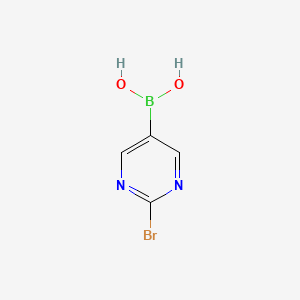

(2-Bromopyrimidin-5-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Bromopyrimidin-5-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both bromine and boronic acid functional groups in its structure makes it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromopyrimidin-5-yl)boronic acid typically involves the bromination of pyrimidine followed by borylation. One common method includes the use of a palladium-catalyzed borylation reaction, where the brominated pyrimidine is treated with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, making it suitable for various functional groups.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: (2-Bromopyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst, leading to the formation of biaryl or alkene products.

Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to yield boranes.

Substitution Reactions: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reactions.

Solvents: Commonly used solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and ethanol.

Major Products: The major products formed from these reactions include biaryl compounds, boronic esters, and substituted pyrimidines .

Scientific Research Applications

Chemical Synthesis Applications

Cross-Coupling Reactions

(2-Bromopyrimidin-5-yl)boronic acid is primarily utilized in cross-coupling reactions, which are essential for forming carbon-carbon bonds. These reactions are crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Miyaura–Suzuki Coupling : This compound can participate in Suzuki coupling reactions with various aryl halides, allowing the formation of biaryl compounds that are significant in drug development .

Drug Development

The boronic acid moiety in this compound is recognized for its ability to interact with biological targets, making it valuable in drug discovery.

- Proteasome Inhibitors : Boronic acids, including derivatives of this compound, have been explored as proteasome inhibitors for treating cancers such as multiple myeloma. For instance, compounds derived from this structure have shown efficacy in inhibiting tumor growth in xenograft models .

Antiviral Activity

Research has indicated that boron-containing compounds exhibit antiviral properties. For example, studies on boronic acid derivatives have demonstrated effectiveness against viral enzymes, potentially leading to new antiviral therapies .

Material Science Applications

Polymer Chemistry

this compound is also used in the synthesis of boronic acid-containing polymers. These materials have applications ranging from drug delivery systems to biosensors due to their unique properties.

- Responsive Polymers : Boronic acids can form reversible covalent bonds with diols, enabling the creation of smart materials that respond to environmental changes (e.g., pH or glucose levels) .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (2-Bromopyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the palladium catalyst.

Comparison with Similar Compounds

(3-Bromopyridin-5-yl)boronic acid: Similar in structure but with a pyridine ring instead of pyrimidine.

(5-Bromo-3-pyridyl)boronic acid: Another similar compound with slight structural differences.

Uniqueness: (2-Bromopyrimidin-5-yl)boronic acid is unique due to its specific electronic properties and reactivity, which make it particularly effective in Suzuki-Miyaura coupling reactions. Its ability to form stable complexes with various functional groups also enhances its versatility in chemical synthesis .

Biological Activity

(2-Bromopyrimidin-5-yl)boronic acid is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, including its mechanisms of action, applications in drug development, and relevant case studies.

This compound is a boronic acid derivative that plays a significant role in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. It can form stable complexes with diols and other biomolecules, making it useful in the development of molecular probes and sensors.

The mechanism of action for this compound primarily involves:

- Oxidative Addition : The palladium catalyst reacts with the aryl or vinyl halide to form a palladium complex.

- Transmetalation : The boronic acid transfers its organic group to the palladium complex.

- Reductive Elimination : The final step involves the formation of the coupled product, regenerating the palladium catalyst.

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. In vitro assays revealed an IC50 value of 0.11 µg/mL for DPPH free radical scavenging activity, indicating strong potential as an antioxidant agent .

Antibacterial Activity

The compound has shown effective antibacterial activity against Escherichia coli with a minimum inhibitory concentration (MIC) of 6.50 mg/mL. This suggests its potential application in treating bacterial infections .

Anticancer Activity

In cellular assays, this compound demonstrated a high cytotoxic effect on cancerous cell lines such as MCF-7, with an IC50 value of 18.76 µg/mL. Importantly, it exhibited minimal toxicity to healthy cell lines, highlighting its selective action against cancer cells .

Case Studies and Research Findings

- Boronic Acid-Rich Dendrimers : A study utilized boronic acid-modified dendrimers for cytosolic delivery of proteins. The dendrimer conjugated with this compound showed enhanced transduction efficiency compared to non-modified dendrimers, indicating potential for drug delivery systems .

- Enzyme Inhibition Studies : The compound exhibited varying degrees of enzyme inhibition:

Summary of Biological Activities

| Activity Type | Measurement | IC50 Value |

|---|---|---|

| Antioxidant | DPPH Scavenging | 0.11 µg/mL |

| Antibacterial | E. coli MIC | 6.50 mg/mL |

| Anticancer | MCF-7 Cell Line | 18.76 µg/mL |

| Butyrylcholinesterase | Enzyme Inhibition | 3.12 µg/mL |

| Antiurease | Enzyme Inhibition | 1.10 µg/mL |

| Antithyrosinase | Enzyme Inhibition | 11.52 µg/mL |

Properties

Molecular Formula |

C4H4BBrN2O2 |

|---|---|

Molecular Weight |

202.80 g/mol |

IUPAC Name |

(2-bromopyrimidin-5-yl)boronic acid |

InChI |

InChI=1S/C4H4BBrN2O2/c6-4-7-1-3(2-8-4)5(9)10/h1-2,9-10H |

InChI Key |

MEMXJKWSPHJIQF-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=C(N=C1)Br)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.